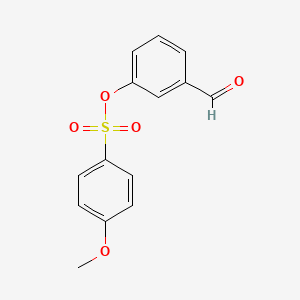

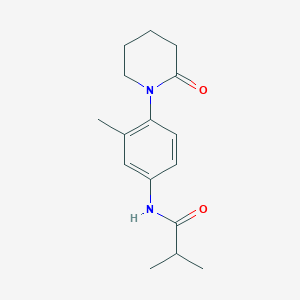

![molecular formula C22H26N4O3S3 B2642180 Ethyl 2-({3-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5-dimethylthiophene-3-carboxylate CAS No. 500202-81-3](/img/structure/B2642180.png)

Ethyl 2-({3-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5-dimethylthiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . It has been used in the synthesis of various derivatives for potential anticancer therapeutics .

Synthesis Analysis

A multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one . Acylation of the amino-ester with chloroacetyl chloride in DCM and Et3N afforded the acylated ester .Molecular Structure Analysis

The molecular structure of the compound is complex, with a linear formula of C27H31N3O4S3 . It contains multiple functional groups, including an amino group, a carboxylate ester group, and a sulfanyl group .Chemical Reactions Analysis

The compound has been involved in various chemical reactions, including cyclization, acylation, and alkylation . Nucleophilic substitution reactions were used for getting the compounds from chloro-thieno[2,3-d]pyrimidine .科学的研究の応用

Potential Antimicrobial and Anti-inflammatory Agents

Research has highlighted the synthesis and biological evaluation of derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate for their possible antimicrobial and non-steroidal anti-inflammatory properties. A study by Narayana et al. (2006) demonstrated that certain Schiff bases derived from this compound exhibit promising antibacterial and antifungal activities, alongside notable anti-inflammatory effects. The study underscores the potential of these compounds in addressing microbial infections and inflammation-related disorders (Narayana et al., 2006).

Anticancer Applications

Another significant area of application is in anticancer therapy. Gad et al. (2020) conducted a study focusing on the synthesis of new derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, evaluating their in vitro and in vivo anticancer activities. The research found that several synthesized compounds showed promising antiproliferative effects against cancer cell lines, including breast cancer cells. Notably, one of the compounds induced apoptosis in breast cancer cells, presenting a potential pathway for the development of new anticancer therapeutics (Gad et al., 2020).

Radioprotective Character

The exploration of amino acid derivatives of ethyl 4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate for potential radioprotective properties has also been reported. Heiba et al. (1997) synthesized compounds that were screened for antimicrobial activity and evaluated for their influence on serum triglycerides and phospholipids. This research indicates the possibility of developing novel radioprotective agents from thienopyrimidinone derivatives, expanding the therapeutic applications of these compounds (Heiba et al., 1997).

将来の方向性

特性

IUPAC Name |

ethyl 2-[3-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanoylamino]-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3S3/c1-4-29-21(28)16-11(2)12(3)31-19(16)24-15(27)9-10-30-22-25-18(23)17-13-7-5-6-8-14(13)32-20(17)26-22/h4-10H2,1-3H3,(H,24,27)(H2,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGIMWRPXBNJOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CCSC2=NC(=C3C4=C(CCCC4)SC3=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-({3-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]propanoyl}amino)-4,5-dimethylthiophene-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-chlorophenyl)sulfanyl]-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone](/img/structure/B2642097.png)

![1-{2-[(1H-benzotriazol-1-ylmethyl)amino]phenyl}ethanone](/img/structure/B2642100.png)

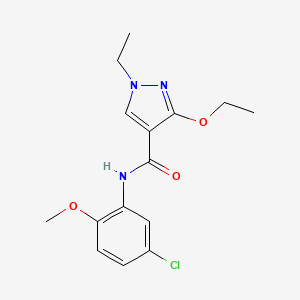

![3-(4-bromophenyl)-2-((3-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2642104.png)

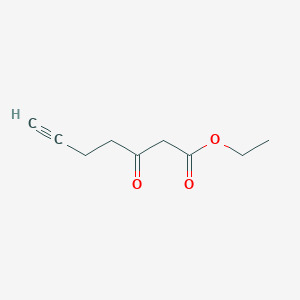

![2-[(2-Ethoxy-2-oxoethyl)amino]acetic acid;hydrochloride](/img/structure/B2642107.png)

![2-Benzylsulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2642110.png)

![(2Z)-2-{[(4-ethoxyphenyl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B2642114.png)

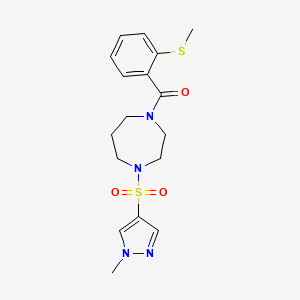

![2-Cyclopropyl-5-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2642119.png)